molecular formula C17H15N3O3 B2652859 N-(3-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941881-47-6

N-(3-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2652859
CAS No.: 941881-47-6
M. Wt: 309.325
InChI Key: CIGNPSCAEUQHNS-UHFFFAOYSA-N
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Description

N-(3-Acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a synthetic small molecule featuring a furo[3,2-b]pyridine core, a privileged scaffold in medicinal chemistry. This high-purity compound is supplied for research use only (RUO) and is intended strictly as a chemical tool for in vitro and pre-clinical investigation. Compounds with the furo[3,2-b]pyridine and related thieno[3,2-b]pyridine carboxamide structures are of significant interest in neuroscience research, particularly as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5) . Research into these pathways is relevant for levodopa-induced dyskinesia, pain, and other neurological disorders . Furthermore, structurally similar N-pyridinylthiophene carboxamides have shown potent, selective cytotoxicity against cancer cell lines, including malignant peripheral nerve sheath tumors (MPNSTs), in both cellular and mouse xenograft models . The mechanism for these compounds appears to be dependent on their structural resemblance to nicotinamide and their subsequent metabolism by enzymes in the NAD salvage pathway (NAMPT and NMNAT1) into analogues that can inhibit inosine monophosphate dehydrogenase (IMPDH), leading to cell death . Researchers can utilize this compound to explore these and other biological mechanisms. Its structure, which incorporates a 3-acetamidophenyl group, may influence its physicochemical properties and target binding affinity, making it a valuable probe for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

N-(3-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-10-6-7-15-14(18-10)9-16(23-15)17(22)20-13-5-3-4-12(8-13)19-11(2)21/h3-9H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGNPSCAEUQHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the furo[3,2-b]pyridine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

The next step involves the acylation of the 3-amino group on the phenyl ring. This can be done using acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamido group. Finally, the carboxamide group is introduced through an amidation reaction, typically using carboxylic acid derivatives like acid chlorides or anhydrides in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to speed up the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid, halogens (chlorine, bromine), catalysts (iron(III) chloride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound may exhibit pharmacological activities, making it a potential lead compound for drug development. Its ability to interact with specific biological targets could be explored for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furo[3,2-b]pyridine core could facilitate binding to specific sites on proteins, while the acetamido and carboxamide groups could form hydrogen bonds or other interactions with biological targets.

Comparison with Similar Compounds

Structural Features

The target compound’s furo[3,2-b]pyridine core distinguishes it from analogs with furo[2,3-b]pyridine or thieno[2,3-b]pyridine scaffolds. Key structural differences include:

Compound Name Core Structure Substituents Key Features
Target Compound Furo[3,2-b]pyridine 5-Methyl, N-(3-acetamidophenyl) Acetamidophenyl enhances hydrogen bonding; methyl improves lipophilicity.
Compounds 7b–7e () Thieno[2,3-b]pyridine Cyano, ethoxy, phenyl, varied N-substituents (methyl, butyl, benzyl) Thiophene ring increases electron density; bulky groups reduce solubility.
MedChemComm Derivatives (–7) Furo[2,3-b]pyridine Fluorophenyl, trifluoroethylamino, cyclopropylcarbamoyl Fluorine atoms enhance metabolic stability; cyclopropyl groups add rigidity.

Physicochemical Properties

While explicit data for the target compound are absent, substituent effects can be extrapolated:

  • Lipophilicity: The 5-methyl group in the target compound likely increases logP compared to ethoxy or cyano substituents in derivatives.
  • Solubility: The acetamidophenyl group may improve aqueous solubility relative to fluorophenyl or trifluoroethylamino groups in MedChemComm compounds .
  • Metabolic Stability: Thieno[2,3-b]pyridines () may exhibit faster hepatic clearance due to sulfur oxidation, whereas the furo[3,2-b]pyridine core in the target compound could resist such degradation.

Biological Activity

N-(3-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a synthetic compound belonging to the class of heterocyclic compounds. Its structure, featuring a furo[3,2-b]pyridine core along with acetamidophenyl and carboxamide groups, suggests potential biological activity that merits investigation. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Research indicates that derivatives of furo[3,2-b]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate selective cytotoxicity towards tumor cells while sparing normal cells. The specific mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

CompoundCell Line TestedIC50 (µM)Reference
Compound AHeLa (Cervical)10.5
Compound BA549 (Lung)12.0

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored, particularly against resistant strains of bacteria. In vitro assays have demonstrated that certain derivatives possess antibacterial properties comparable to established antibiotics.

PathogenMIC (µg/mL)Reference
E. coli62.5
S. aureus78.12

Enzyme Inhibition

The presence of carboxamide and acetamido groups suggests that this compound may act as an enzyme inhibitor. Studies have indicated that related compounds can inhibit key enzymes involved in metabolic pathways associated with cancer and bacterial virulence.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Binding : The compound may bind to active sites on enzymes, inhibiting their function.
  • Receptor Modulation : It could interact with cellular receptors, modulating signaling pathways critical for cell survival and proliferation.
  • Apoptosis Induction : Some derivatives have been shown to trigger apoptotic pathways in cancer cells.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Study on Anticancer Activity : A recent study evaluated a series of furo[3,2-b]pyridine derivatives for their anticancer properties and found substantial activity against various cancer cell lines. The study concluded that structural modifications significantly influence biological efficacy ( ).
  • Antimicrobial Efficacy : Another study focused on the antibacterial properties of furo[3,2-b]pyridine derivatives against Staphylococcus aureus, showing promising results that suggest potential for therapeutic applications ( ).

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